molecular formula C18H18N4O4 B2644913 2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1251620-61-7

2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2644913
CAS RN: 1251620-61-7
M. Wt: 354.366
InChI Key: GVKQWFCSTBZCHK-UHFFFAOYSA-N
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Description

2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H18N4O4 and its molecular weight is 354.366. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Activities

  • Synthesis and Biological Screening : Derivatives of oxadiazole, including compounds structurally similar to the query chemical, have been synthesized and evaluated for their antimicrobial and anticancer properties. For instance, compounds bearing the oxadiazole nucleus have shown significant activity against various bacterial and fungal strains, as well as cytotoxicity against cancer cell lines. These studies highlight the potential of oxadiazole derivatives in developing new chemotherapeutic agents with antimicrobial and anticancer activities (Kaya et al., 2017).

Synthesis of Fused Heterocycles

  • Novel Synthetic Routes : Research has focused on creating new synthetic pathways for oxadiazole derivatives and their integration into fused heterocyclic systems. These synthetic advancements facilitate the exploration of new compounds with potential biological activities, underlining the versatility of the oxadiazole moiety in medicinal chemistry and drug discovery efforts (Elnagdi et al., 1988).

Enzyme Inhibition Studies

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition : Studies on derivatives of oxadiazole have also explored their potential as inhibitors of specific enzymes, such as PTP1B, which is implicated in the regulation of insulin signaling and is a target for antidiabetic drug development. This research avenue suggests that compounds with the oxadiazole moiety can be potent molecules in the management of diabetes through enzyme inhibition (Saxena et al., 2009).

Antioxidant Properties

  • Antioxidant Activity Evaluation : The antioxidant properties of compounds, including those with oxadiazole structures, have been assessed, showing that these molecules can scavenge free radicals and exhibit significant antioxidant activity. This aspect is crucial for the development of compounds that could mitigate oxidative stress-related diseases (Chkirate et al., 2019).

properties

IUPAC Name

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-3-15-20-18(26-21-15)12-4-9-17(24)22(10-12)11-16(23)19-13-5-7-14(25-2)8-6-13/h4-10H,3,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKQWFCSTBZCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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